1,3-Dichloro-5-ethoxybenzene
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Overview
Description
1,3-Dichloro-5-ethoxybenzene:
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Dichloro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,3-dichlorobenzene. The reaction typically proceeds as follows:
Ethoxylation Reaction:
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized catalysts and reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
1,3-Dichloro-5-ethoxybenzene undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Nucleophiles (e.g., sodium hydroxide, potassium tert-butoxide)
Conditions: Elevated temperatures, polar solvents
Products: Substituted derivatives of this compound
-
Oxidation Reactions:
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium
Products: Oxidized derivatives, such as carboxylic acids
-
Reduction Reactions:
Reagents: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst)
Conditions: Mild to moderate temperatures
Products: Reduced derivatives, such as alcohols
Scientific Research Applications
1,3-Dichloro-5-ethoxybenzene has several scientific research applications, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity and effects on cell function.
- Studied for its interactions with various biological targets.
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Industrial Applications:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-ethoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group and chlorine atoms influence the reactivity and orientation of the benzene ring. The presence of electron-withdrawing chlorine atoms and the electron-donating ethoxy group can affect the compound’s reactivity towards nucleophiles and electrophiles.
Comparison with Similar Compounds
1,3-Dichloro-5-methoxybenzene: Similar structure with a methoxy group instead of an ethoxy group.
1,3-Dichloro-2-ethoxybenzene: Similar structure with the ethoxy group in a different position.
1,4-Dichloro-2-ethoxybenzene: Similar structure with chlorine atoms in different positions.
Uniqueness:
1,3-Dichloro-5-ethoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and applications. The combination of chlorine atoms and an ethoxy group provides distinct electronic and steric effects, making it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
1,3-dichloro-5-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDLSKBSVVCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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